methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester linked to a hydrazinylidene group, which is further connected to a sulfanylacetyl moiety
Preparation Methods
The synthesis of methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method is the condensation of methanol and benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . This reaction forms the ester linkage.
Chemical Reactions Analysis
Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate can be compared with other similar compounds, such as methyl benzoate, ethyl benzoate, and propyl benzoate. These compounds share a common benzoate ester structure but differ in their substituents. The presence of the hydrazinylidene and sulfanylacetyl groups in this compound makes it unique and imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H20N2O3S/c1-14-5-3-4-6-17(14)12-25-13-18(22)21-20-11-15-7-9-16(10-8-15)19(23)24-2/h3-11H,12-13H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
MYOGOZIDBNHVJZ-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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